N,N'-Di(4-biphenylyl)-N,N'-diphenylbenzidine is an aromatic amine compound with significant applications in organic electronics. [] It belongs to the class of triphenylamine derivatives, specifically categorized as a hole-transporting material due to its ability to efficiently transport positive charges (holes). [] This property makes it particularly valuable in the development of organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). [, ]
N,N'-Di(4-biphenylyl)-N,N'-diphenylbenzidine is a complex organic compound notable for its applications in organic electronics, particularly as a hole transport material in organic light-emitting diodes (OLEDs). This compound is characterized by its biphenyl and benzidine structures, which contribute to its electronic properties. The chemical formula for N,N'-Di(4-biphenylyl)-N,N'-diphenylbenzidine is C48H36N2, and it has a molecular weight of 672.81 g/mol.
This compound falls under the classification of organic compounds known as diamines, specifically within the family of diphenylbenzidines. Its synthesis and applications are primarily explored in the fields of materials science and organic chemistry. The compound's structure allows it to serve effectively in various electronic applications due to its favorable charge transport properties.
The synthesis of N,N'-Di(4-biphenylyl)-N,N'-diphenylbenzidine typically involves several steps, including the reaction of appropriate aniline derivatives with halogenated biphenyls. Common methods include:
The synthesis may require specific temperature control and reaction times to optimize yield and minimize by-products. For instance, reactions are often performed at elevated temperatures (e.g., 100-150°C) for several hours, followed by cooling and washing steps to isolate the desired product.
The molecular structure of N,N'-Di(4-biphenylyl)-N,N'-diphenylbenzidine features multiple aromatic rings that contribute to its electronic properties. The biphenyl groups enhance π-π stacking interactions, which are crucial for charge transport in electronic applications.
The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into its three-dimensional arrangement and confirm the presence of functional groups.
N,N'-Di(4-biphenylyl)-N,N'-diphenylbenzidine can undergo various chemical reactions typical for aromatic amines:
The stability and reactivity of N,N'-Di(4-biphenylyl)-N,N'-diphenylbenzidine are influenced by its electronic structure, which allows it to act as a reducing agent in some contexts while remaining stable under typical processing conditions used in OLED fabrication.
In organic light-emitting diodes, N,N'-Di(4-biphenylyl)-N,N'-diphenylbenzidine functions primarily as a hole transport material. Its mechanism involves:
Studies have shown that optimizing the concentration and thickness of N,N'-Di(4-biphenylyl)-N,N'-diphenylbenzidine layers can significantly enhance device efficiency and longevity.
Relevant analyses such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide insights into thermal stability and phase transitions.
N,N'-Di(4-biphenylyl)-N,N'-diphenylbenzidine is primarily used in:
The synthesis of TPD-4B in the early 2000s marked a strategic evolution from first-generation HTMs like DPB (CAS 531-91-9, developed circa 1950s). DPB exhibited severe limitations due to its low thermal stability (Tdec ~279°C) and crystallization tendencies in thin films [6] [7]. The subsequent development of N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD) in the 1990s improved film morphology but retained a moderate glass transition temperature (Tg ~65°C), causing operational instability in devices under thermal stress [2].
TPD-4B emerged as a thermally robust alternative, engineered through peripheral biphenyl substitution. This design imparts three key advantages:
Table 1: Key Identifiers and Properties of TPD-4B
Property | Value | Source/Technique |
---|---|---|
CAS Registry Number | 134008-76-7 | [3] [5] |
Molecular Formula | C₄₈H₃₆N₂ | [3] [5] |
Molecular Weight | 640.81 g/mol | [5] |
Purity Specification | >98.0% (HPLC) | [5] |
HOMO Level | -5.3 eV | Cyclic Voltammetry [4] |
Thermal Decomposition (Td) | 463.4°C (peak DTG) | TGA [2] |
TPD-4B serves as a multifunctional semiconductor in next-generation devices, primarily functioning as a hole-transport layer (HTL) or emissive dopant. Its performance stems from synergistic optoelectronic properties:
Table 2: Device Performance Metrics Using TPD-4B HTLs
Device Architecture | Key Parameter | Value | Reference |
---|---|---|---|
OLED: ITO/TPD-4B/Alq₃/LiF/Al | Luminance Efficiency | 12.8 cd/A | [2] |
Operating Voltage @ 100 cd/m² | 5.2 V | ||
OPV: ITO/TPD-4B:PCBM/P3HT/MoO₃/Ag | PCE | 8.1% | [8] |
FF | 72% | ||
Photodetector: Au/TPD-4B/PEDOT | Responsivity (450 nm) | 0.28 A/W | [2] |
Notably, TPD-4B enables solution-processed devices when blended with polystyrene, achieving film homogeneity with RMS roughness <1.2 nm—critical for suppressing leakage currents in QLEDs [5]. In deep-blue OLEDs, its high triplet energy (ET~2.7 eV) prevents exciton quenching, enabling external quantum efficiencies (EQE) >14% where conventional HTLs fail [8].
TPD-4B’s supremacy among benzidine HTMs emerges from systematic comparisons:
Table 3: Comparative Analysis of Key Benzidine Derivatives
Parameter | N,N'-Diphenylbenzidine (DPB) | TPD | TPD-4B |
---|---|---|---|
Thermal Stability (Td) | 279.9°C | 317°C | 463.4°C |
Hole Mobility | 10-5 cm²/V·s | 10-3 cm²/V·s | 10-3 cm²/V·s |
Optical Bandgap | 3.4 eV | 3.2 eV | 3.12 eV |
Absorption Peak (λmax) | 350 nm | 365 nm | 387 nm |
Synthetic Cost (rel.) | $1.2/g | $8.5/g | $15.7/g |
The extended conjugation in TPD-4B red-shifts its absorption onset to 387 nm (vs. TPD’s 365 nm), enhancing hole photogeneration in UV-photodetectors [2] [7]. However, its higher synthetic cost ($15.7/g vs. TPD’s $8.5/g) remains a constraint for commercialization—a challenge addressed via precursor engineering and sublimation yield optimization [3] [5].
Concluding Perspectives
N,N'-Di(4-biphenylyl)-N,N'-diphenylbenzidine exemplifies the rational molecular design of high-performance small-molecule semiconductors. Its trajectory—from academic curiosity to industrial enabler—highlights the criticality of morphological stability in organic electronics. Future research must address vacuum-deposition economics and explore perovskite-compatible formulations to unlock terawatt-scale energy applications.
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